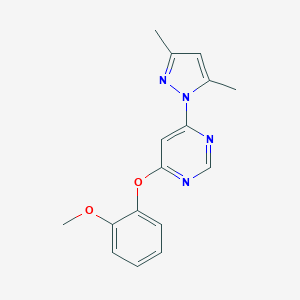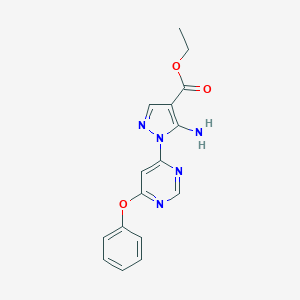
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate, also known as DMFDN, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of nicotinic acid, which is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). DMFDN has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential future applications.
作用機序
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been found to inhibit the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that is involved in the biosynthesis of NAD+. NAD+ is an essential coenzyme that is involved in various biological processes, including metabolism, DNA repair, and cell signaling. Inhibition of NAMPT by 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate leads to a decrease in the levels of NAD+ and its downstream metabolites, resulting in cell death or growth inhibition.
Biochemical and Physiological Effects:
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been shown to have a significant impact on cellular metabolism and energy production. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacterial pathogens. 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has several advantages as a research tool, including its high purity and stability, ease of synthesis, and specificity for NAMPT inhibition. However, 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate also has some limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
The potential future applications of 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate in scientific research are numerous. Some possible directions include the development of new cancer therapies that target NAMPT, the study of the role of NAD+ in aging and age-related diseases, and the development of new antibiotics to combat drug-resistant bacterial infections. 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate may also be used as a tool to study the role of NAD+ in various biological processes and to identify new targets for drug development.
合成法
The synthesis of 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been achieved using different methods, including the reaction of 2,6-dichloro-5-fluoronicotinic acid with 3,5-dimethylphenol in the presence of a catalyst. Another method involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with 3,5-dimethylphenol in the presence of a base and a coupling agent. The yield of 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate obtained through these methods is high, and the purity of the compound is also satisfactory.
科学的研究の応用
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been used in scientific research for various purposes, including the development of new drugs and the study of biological processes. 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been shown to have potential as a therapeutic agent for the treatment of cancer, bacterial infections, and neurological disorders. It has also been used as a probe to study the structure and function of proteins and enzymes.
特性
製品名 |
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate |
|---|---|
分子式 |
C14H10Cl2FNO2 |
分子量 |
314.1 g/mol |
IUPAC名 |
(3,5-dimethylphenyl) 2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C14H10Cl2FNO2/c1-7-3-8(2)5-9(4-7)20-14(19)10-6-11(17)13(16)18-12(10)15/h3-6H,1-2H3 |
InChIキー |
JYYWPDDLKJAJHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC(=C(N=C2Cl)Cl)F)C |
正規SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC(=C(N=C2Cl)Cl)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Methylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287599.png)
![6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287600.png)

![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)



![5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287609.png)
![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287612.png)


![3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287616.png)

![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)